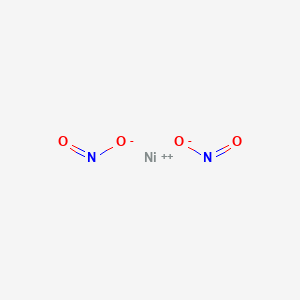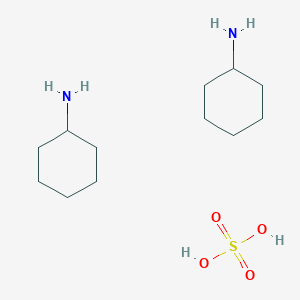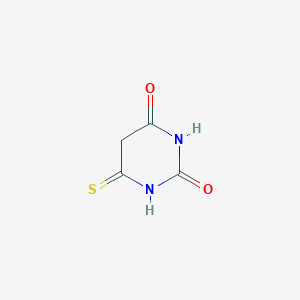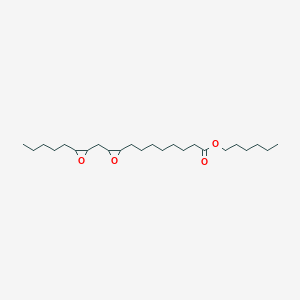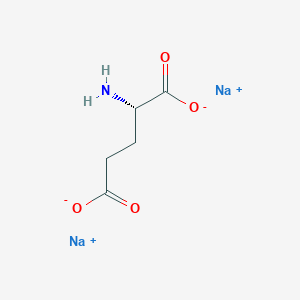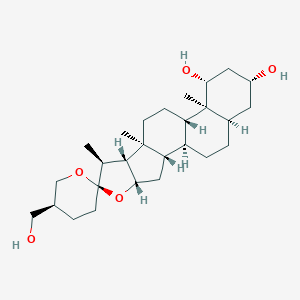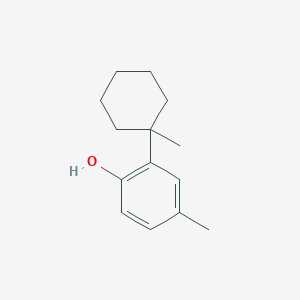
2-(1-Methylcyclohexyl)-p-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylcyclohexyl)-p-cresol, also known as BHT (butylated hydroxytoluene), is a synthetic antioxidant commonly used in the food, cosmetic, and pharmaceutical industries. BHT is added to products to prevent oxidation, which can cause spoilage, rancidity, and loss of potency. The use of BHT has been controversial due to its potential health effects, but it remains a popular ingredient in many consumer products.
作用機序
2-(1-Methylcyclohexyl)-p-cresol works by donating a hydrogen atom to free radicals, which are highly reactive molecules that can damage cells and DNA. By neutralizing free radicals, 2-(1-Methylcyclohexyl)-p-cresol helps to prevent oxidative damage and protect cells from harm. 2-(1-Methylcyclohexyl)-p-cresol also has the ability to regenerate other antioxidants, such as vitamin E, which further enhances its protective effects.
生化学的および生理学的効果
2-(1-Methylcyclohexyl)-p-cresol has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, lower cholesterol levels, and improve insulin sensitivity. 2-(1-Methylcyclohexyl)-p-cresol has also been shown to have neuroprotective effects, which may be beneficial for conditions such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2-(1-Methylcyclohexyl)-p-cresol is a widely used antioxidant in laboratory experiments due to its stability and effectiveness. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, 2-(1-Methylcyclohexyl)-p-cresol has been shown to interfere with some assays, such as those used to measure lipid peroxidation, and may have variable effects depending on the experimental conditions.
将来の方向性
There are many potential future directions for research on 2-(1-Methylcyclohexyl)-p-cresol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(1-Methylcyclohexyl)-p-cresol has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential clinical applications. Another area of interest is the development of new antioxidants with improved properties, such as increased stability and effectiveness. 2-(1-Methylcyclohexyl)-p-cresol has served as a model for the development of new antioxidants, and ongoing research in this area may lead to the discovery of new compounds with even greater potential.
合成法
2-(1-Methylcyclohexyl)-p-cresol is synthesized by reacting p-cresol with isobutylene in the presence of sulfuric acid. The resulting intermediate is then hydrogenated using a palladium catalyst to produce 2-(1-Methylcyclohexyl)-p-cresol. The process is typically carried out in a closed system to prevent contamination and ensure product purity.
科学的研究の応用
2-(1-Methylcyclohexyl)-p-cresol has been widely studied for its antioxidant properties and potential health benefits. It has been shown to protect against oxidative stress, which is linked to many chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. 2-(1-Methylcyclohexyl)-p-cresol has also been studied for its anti-inflammatory and antimicrobial properties.
特性
CAS番号 |
16152-65-1 |
|---|---|
製品名 |
2-(1-Methylcyclohexyl)-p-cresol |
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
4-methyl-2-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C14H20O/c1-11-6-7-13(15)12(10-11)14(2)8-4-3-5-9-14/h6-7,10,15H,3-5,8-9H2,1-2H3 |
InChIキー |
MQVDCVRWVSDQNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C2(CCCCC2)C |
正規SMILES |
CC1=CC(=C(C=C1)O)C2(CCCCC2)C |
その他のCAS番号 |
16152-65-1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



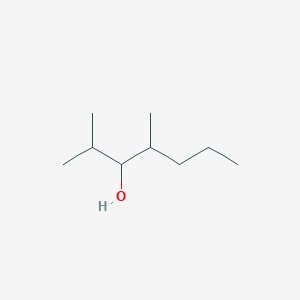
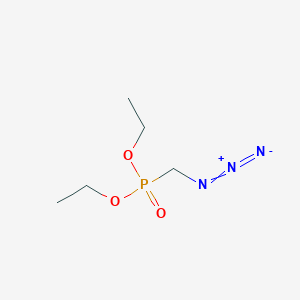
![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)
